Thioridazine hydrochloride

Vue d'ensemble

Description

Thioridazine hydrochloride is a first-generation antipsychotic drug belonging to the phenothiazine class. It was widely used in the treatment of schizophrenia and psychosis. due to its association with severe cardiac arrhythmias, the branded product was withdrawn worldwide in 2005. Despite this, generic versions are still available in some countries for specific medical conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of thioridazine hydrochloride involves several steps. One common method starts with the preparation of 2-methylthiophenothiazine. This compound is then alkylated with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a sodium hydride base to form thioridazine . The final product is then converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving the use of microwave-assisted heating and other advanced techniques to enhance reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Thioridazine hydrochloride undergoes various chemical reactions, including:

Oxidation: Thioridazine can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thioridazine to its corresponding reduced forms.

Substitution: Thioridazine can undergo substitution reactions, particularly at the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve halogenated reagents and catalysts.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced phenothiazine derivatives.

Substitution: Various substituted phenothiazine compounds.

Applications De Recherche Scientifique

Antipsychotic Use

Thioridazine is predominantly indicated for managing schizophrenia, particularly in patients who do not respond adequately to other antipsychotic treatments. It functions by antagonizing dopamine D2 receptors in the brain, which helps alleviate psychotic symptoms. Clinical studies indicate that thioridazine can be as effective as other antipsychotics with a lower incidence of extrapyramidal side effects, although it carries risks of cardiotoxicity and QTc interval prolongation .

Clinical Efficacy

- A review involving 42 randomized controlled trials (RCTs) with 3,498 participants demonstrated that thioridazine significantly improved global state outcomes compared to placebo .

- It is particularly recommended for patients who have failed two trials of different antipsychotics due to insufficient effectiveness or intolerable side effects from those medications .

Anticancer Properties

Emerging research highlights thioridazine's potential in oncology, particularly against various forms of cancer. Its ability to induce autophagy and inhibit tumor growth has been documented in several studies.

Mechanisms and Findings

- Glioblastoma : Thioridazine has been shown to inhibit glioma stem cells and induce autophagy in glioblastoma cell lines, suggesting its utility as a therapeutic agent against this aggressive cancer type .

- Triple-Negative Breast Cancer (TNBC) : In vitro studies indicated that thioridazine significantly reduced the viability and migration of TNBC cells .

- Other Cancers : Similar effects have been observed in melanoma, gastric cancer, prostate cancer, and lymphoma, where thioridazine has been noted to retard tumor growth and reduce vascularization .

Antibiotic Activity

Thioridazine also exhibits antibiotic properties, particularly against drug-resistant bacterial strains. Notably, it has been found effective against multidrug-resistant Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus.

Side Effects and Considerations

While thioridazine's therapeutic applications are promising, it is essential to consider its side effects:

- Common side effects include blurred vision, constipation, drowsiness, and dry mouth.

- Serious adverse effects may involve uncontrolled movements (tardive dyskinesia), blood disorders, and significant cardiovascular risks such as hypotension and arrhythmias due to QTc prolongation .

Data Summary Table

Mécanisme D'action

Thioridazine hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. It also blocks alpha-adrenergic effects, depresses the release of hypothalamic and hypophyseal hormones, and is believed to depress the reticular activating system. This affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.

Fluphenazine: A phenothiazine derivative with a longer duration of action.

Quetiapine: An atypical antipsychotic with a different mechanism of action.

Uniqueness: Thioridazine hydrochloride is unique due to its potent anticholinergic effects, which result in fewer extrapyramidal side effects compared to other first-generation antipsychotics. it has a higher incidence of hypotension and cardiotoxicity .

Activité Biologique

Thioridazine hydrochloride (Thi-hyd) is a phenothiazine derivative primarily known for its use as an antipsychotic agent in the treatment of schizophrenia. Recent studies have expanded its profile, revealing significant biological activities beyond its traditional psychiatric applications, particularly in the fields of oncology and antimicrobial research.

Antipsychotic Effects

Thioridazine has been extensively studied for its efficacy in managing schizophrenia. A review of 42 randomized controlled trials (RCTs) involving 3,498 participants indicated that thioridazine is effective compared to placebo, with a notable reduction in symptoms. The relative risk (RR) of no change or worsening symptoms at six months was 0.33 (95% CI 0.20 to 0.50), indicating a substantial therapeutic effect. However, thioridazine is associated with sedation and does not significantly increase movement disorders compared to placebo .

Antitumor Activity

Recent investigations have highlighted the potential of thioridazine as an anticancer agent, particularly against glioblastoma (GBM) and triple-negative breast cancer (TNBC). Thioridazine has been shown to induce autophagy and apoptosis in GBM cell lines, significantly inhibiting tumor growth and reducing cancer stem cell populations .

- Cell Cycle Arrest : Thioridazine treatment leads to G0/G1 phase arrest in cancer cells, associated with down-regulation of cyclin-dependent kinases (CDKs) and up-regulation of p21 and p27 .

- Apoptosis Induction : Evidence suggests that thioridazine induces mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) and subsequent apoptosis in tumor cells .

Antimicrobial Properties

Thioridazine has also been identified as a potential antimicrobial agent. A study indicated that it enhances the efficacy of other antimicrobial compounds, suggesting a role as a helper compound in treating infections . The compound's cellular permeability and cytotoxicity were evaluated, showing that thioridazine exhibits higher permeability compared to novel derivatives while maintaining low toxicity levels.

Pharmacological Profile Comparison

| Feature | Thioridazine HCl | T5 Derivative |

|---|---|---|

| Plasma Protein Binding (%) | 62.5 | 90.9 |

| Blood-Brain Barrier Penetration | 0.5 | 0.1 |

| Skin Permeability (logKp, cm/hour) | -3.7 | -1.92 |

| Caco-2 Cell Permeability | 31.9 | 21.78 |

| Human Intestinal Absorption (%) | 94.4 | 98.26 |

| Ames Test (Mutagenicity) | Positive | Negative |

| Carcinogenicity | Positive | Negative |

| hERG Inhibition Risk | High | Medium |

This table illustrates the comparative pharmacokinetic properties of this compound and a novel derivative T5, highlighting differences in absorption and toxicity profiles .

Case Studies

- Glioblastoma Treatment : In vitro studies showed that thioridazine significantly reduced the viability of GBM cells by more than 50% when tested against control groups .

- Breast Cancer : In vivo experiments demonstrated that thioridazine treatment resulted in a 63.73% inhibition rate in tumor weight in mouse models of TNBC without notable side effects .

Side Effects and Considerations

While thioridazine is generally well-tolerated, it has been associated with specific side effects such as sedation and sexual dysfunction in male patients . The incidence of these effects necessitates careful monitoring during treatment.

Propriétés

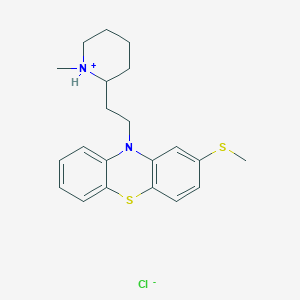

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049401 | |

| Record name | Thioridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-61-0 | |

| Record name | Thioridazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioridazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioridazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioridazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioridazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioridazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORIDAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCI67NK8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.